molecular formula C24H22N2O4 B11305768 N-(8-butoxyquinolin-5-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-(8-butoxyquinolin-5-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11305768
M. Wt: 402.4 g/mol
InChI Key: HLGCLCMADFTXJS-UHFFFAOYSA-N
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Description

N-(8-butoxyquinolin-5-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline ring, a chromene ring, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N-(8-butoxyquinolin-5-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the quinoline and chromene intermediates, followed by their coupling to form the final product. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

N-(8-butoxyquinolin-5-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, typically using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-(8-butoxyquinolin-5-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(8-butoxyquinolin-5-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

N-(8-butoxyquinolin-5-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide can be compared with other quinoline and chromene derivatives. Similar compounds include:

  • N-(8-butoxy-quinolin-5-yl)-glycine
  • 1-(8-Butoxy-quinolin-5-yl)-3-(4-chloro-phenyl)-thiourea

These compounds share structural similarities but differ in their functional groups and specific properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H22N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

N-(8-butoxyquinolin-5-yl)-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H22N2O4/c1-3-4-12-29-21-10-8-18(16-6-5-11-25-23(16)21)26-24(28)22-14-19(27)17-13-15(2)7-9-20(17)30-22/h5-11,13-14H,3-4,12H2,1-2H3,(H,26,28)

InChI Key

HLGCLCMADFTXJS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)C)C=CC=N2

Origin of Product

United States

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